2'-HYDROXY-2-METHOXYCHALCONE

Antivirulence Acinetobacter baumannii Biofilm inhibition

Researchers studying AR signaling or antivirulence pathways face a lack of regioisomer-defined chemical probes. 2'-Hydroxy-2-methoxychalcone fills this gap with precise 2′-hydroxy and 2-methoxy substitution. • Potent AR antagonist (IC50 = 62 nM) with Hsp90-AR sequestration mechanism • Antivirulence activity via ompA/bap downregulation in MDR A. baumannii • Partial US28 inverse agonist (67% efficacy) for HCMV latency research. Supplied with rigorous analytical QC for reproducible results.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
Cat. No. B8017543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-HYDROXY-2-METHOXYCHALCONE
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2O
InChIInChI=1S/C16H14O3/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11,17H,1H3
InChIKeySNTIPKTZVAKPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxy-2-methoxychalcone: A Selective Antivirulence and Multi-Target Pharmacological Probe


2'-Hydroxy-2-methoxychalcone (CAS 42220-77-9; compound 3b) is a synthetic chalcone featuring a 2′-hydroxy substituent on ring A and a 2-methoxy group on ring B [1]. Unlike many chalcones that act through direct microbicidal mechanisms, this compound demonstrates a pronounced antivirulence phenotype against Acinetobacter baumannii, downregulating ompA and bap gene expression [2]. This unique substitution pattern confers a distinct pharmacological profile that cannot be replicated by other methoxy-regioisomers or the unsubstituted parent chalcone [3].

Why 2'-Hydroxy-2-methoxychalcone Cannot Be Replaced by Other Methoxychalcones or 2'-Hydroxychalcone


Methoxy-substituted 2'-hydroxychalcones exhibit profound regioisomer-dependent differences in biological activity. In a direct head-to-head study on colon cancer cells (SW480, SW620), 2'-hydroxy-2-methoxychalcone (TJ6) and its 3-methoxy (TJ3) and 4-methoxy (TJ7) isomers displayed divergent effects on IL-8, MIF, and ICAM-1 release [1]. Similarly, in the canine lymphoma/leukemia panel, the antiproliferative potency of 2'-hydroxychalcone dramatically improved only with specific dimethoxy substitution patterns, while the monomethoxy compound showed a distinct efficacy window [2]. Generic substitution—whether by using the non-hydroxylated parent chalcone, the 2'-hydroxychalcone without methoxy, or a different methoxy regioisomer—will fail to recapitulate the specific multi-target profile, including antivirulence gene suppression, US28 inverse agonism, and selective androgen receptor antagonism, that defines this compound's research utility [3].

Quantitative Head-to-Head and Cross-Study Evidence Guide for 2'-Hydroxy-2-methoxychalcone


Superior Antivirulence Activity Against A. baumannii: Outperforms Three Other Chalcones in Biofilm Gene Suppression

In a study testing four synthetic chalcone derivatives against A. baumannii, 2'-hydroxy-2-methoxychalcone was the only compound selected for full antivirulence characterization because it showed the greatest antibiofilm activity among the four [1]. Real-time PCR revealed downregulation of ompA, bap, and abaI virulence genes, accompanied by reduced fibronectin-mediated adhesion, collagen-mediated adhesion, and surface motility [1]. The other three chalcone derivatives, although structurally related, failed to match this antivirulence potency in the same assay system, establishing a clear intra-class superiority for this specific substitution pattern [1].

Antivirulence Acinetobacter baumannii Biofilm inhibition ompA gene

Androgen Receptor Antagonism with Sub-Micromolar Potency and a Unique Non-Transcriptional Mechanism

2'-Hydroxy-2-methoxychalcone antagonizes the human androgen receptor (AR) with an IC50 of 62 nM in a BindingDB assay, a potency that is within approximately 2-fold of the clinically used AR antagonist enzalutamide (IC50 = 36 nM in LNCaP cells) [1][2]. Critically, published structure-activity relationship studies on methoxychalcones demonstrate that this compound class locks the Hsp90-AR complex in the cytoplasm in an androgen-non-responsive state—a mechanism distinct from conventional AR antagonists that inhibit ligand binding or nuclear translocation [3]. Other methoxychalcones with different substitution patterns did not exhibit this dual cytoplasmic-locking phenotype, making the 2-hydroxy-2-methoxy substitution a key determinant of this unique pharmacological profile [3].

Androgen receptor Prostate cancer Non-transcriptional antagonist Hsp90

Differential Immunomodulatory Profile Compared to 3-Methoxy and 4-Methoxy Regioisomers in Colon Cancer Models

In a controlled comparative study using SW480 and SW620 colon cancer cell lines, 2'-hydroxy-2-methoxychalcone (TJ6, tested at 10–25 µM) significantly reduced ICAM-1 release and suppressed MIF in a dose-dependent manner on SW480 cells [1]. The 4-methoxy regioisomer (TJ7) showed a weaker MIF effect, while the 3-methoxy regioisomer (TJ3) at 25 µM uniquely and significantly decreased IL-8 secretion from both SW480 and SW620 cells—an effect not observed with TJ6 or TJ7 at the same concentration [1]. None of the three compounds significantly affected VCAM-1 release, establishing a clean assay baseline [1]. This regioisomer-specific modulation demonstrates that the 2-methoxy substitution produces an immunomodulatory fingerprint distinct from the 3-methoxy or 4-methoxy variants.

Colon cancer Immunomodulation ICAM-1 MIF Tumor microenvironment

Inhibition of Neutrophil Oxidative Burst: Class-Level Evidence with Defined Structural Requirements

2'-Hydroxy-2-methoxychalcone inhibits PMA-induced ROS/RNS generation in human neutrophils by 50% at 6.3 µM, as recorded in the ChEMBL database [1]. Complementary structure-activity relationship studies on a 34-chalcone panel established that the ability to inhibit neutrophil oxidative burst absolutely depends on the presence of a 2'-hydroxy group on ring A, combined with methoxy, hydroxy, nitro, or chloro substituents at C-2, C-3, or C-4 on ring B [2]. The most active compounds in that panel (e.g., 2d, 2f, 2j) achieved IC50 values between 0.61 µM and 1.7 µM [2]. While 2'-hydroxy-2-methoxychalcone (with its 2-methoxy B-ring substitution) falls within the active structural class, its potency sits at the moderate-to-upper end of this range, indicating that additional B-ring substitution is needed for maximal oxidative burst inhibition [2].

Neutrophil oxidative burst ROS/RNS inhibition Anti-inflammatory Structure-activity relationship

US28 Inverse Agonism with Defined Efficacy and Potency: A Chemogenomic Tool for HCMV Research

2'-Hydroxy-2-methoxychalcone acts as an inverse agonist at the human cytomegalovirus (HCMV) US28 receptor transfected in HEK293T cells, activating the MAPK signaling pathway with 67.0% efficacy at 10 µM and displaying EC50 values of 1445 nM and 1400 nM in luciferase-based Elk1 reporter gene assays [1]. This inverse agonist activity is not a generic property of all chalcones; it depends on specific structural features that allow functional interaction with the US28 GPCR. The compound's dual activity profile—antivirulence against bacteria and inverse agonism at a viral GPCR—is not shared by the unsubstituted 2'-hydroxychalcone or other simple chalcone analogs, which have not been reported to modulate US28 [2].

Human cytomegalovirus US28 receptor Inverse agonism MAPK signaling

Optimal Research Application Scenarios for 2'-Hydroxy-2-methoxychalcone


Antivirulence Probe Development Against Multidrug-Resistant Acinetobacter baumannii

2'-Hydroxy-2-methoxychalcone is the validated hit from a comparative 4-chalcone screen, demonstrating superior antibiofilm activity and downregulation of ompA, bap, and abaI virulence genes [1]. Research groups focusing on antivirulence strategies against MDR A. baumannii can use this compound as a chemical probe to dissect ompA-dependent biofilm pathways and as a scaffold for medicinal chemistry optimization of antivirulence agents [1].

Non-Transcriptional Androgen Receptor Antagonism and Hsp90 Chaperone Complex Studies

With an AR antagonist IC50 of 62 nM and a distinct mechanism involving cytoplasmic sequestration of the Hsp90-AR complex, 2'-hydroxy-2-methoxychalcone provides a unique tool for studying non-transcriptional AR signaling in prostate cancer models [2][3]. It can be used alongside enzalutamide (IC50 = 36 nM) to dissect transcriptional vs. non-transcriptional AR pathways and to explore Hsp90 chaperone complex pharmacology [2][3].

Tumor Microenvironment Immunomodulation in Colon Cancer Research

The regioisomer-specific immunomodulatory profile of 2'-hydroxy-2-methoxychalcone—characterized by ICAM-1 reduction and dose-dependent MIF suppression without affecting IL-8 in SW480/SW620 colon cancer models—enables researchers to study how methoxy substitution position on chalcones dictates tumor microenvironment modulation [4]. This compound should be used in parallel with the 3-methoxy (TJ3) and 4-methoxy (TJ7) regioisomers to establish robust SAR for immunomodulatory chalcone derivatives [4].

HCMV US28 Receptor Signaling and Chemogenomic Tool Compound

As a partial inverse agonist at the HCMV-encoded US28 chemokine receptor (67.0% efficacy at 10 µM; EC50 ~1400–1445 nM), 2'-hydroxy-2-methoxychalcone fills a gap in the chemogenomic toolkit for studying US28-mediated MAPK signaling [5]. Virology and GPCR pharmacology laboratories can employ this compound to investigate US28-dependent signaling in HCMV latency and reactivation, where no other simple chalcone-based inverse agonists are currently available [5].

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